4-Hydroxy-5-(3-methylbut-2-enyl)-1,3a,4,5,6,6a-hexahydrocyclopenta[c]furan-3-one
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Overview
Description
4-Hydroxy-5-(3-methylbut-2-enyl)-1,3a,4,5,6,6a-hexahydrocyclopenta[c]furan-3-one is a natural product found in Boreostereum vibrans with data available.
Scientific Research Applications
Antioxidant Activity
Compounds with a structure similar to 4-Hydroxy-5-(3-methylbut-2-enyl)-1,3a,4,5,6,6a-hexahydrocyclopenta[c]furan-3-one have shown notable antioxidant properties. A study by Point et al. (1998) demonstrated that certain furan derivatives exhibited effective scavenging of the superoxide anion, indicating their potential as antioxidants (Point et al., 1998).
Synthesis and Structural Studies
Banks et al. (1981) explored the synthesis of structurally related compounds via Diels–Alder cycloadditions. They demonstrated how such compounds could potentially be used in the total synthesis of complex organic molecules, like trichothecenes (Banks et al., 1981).
Inhibition of Inflammatory Responses
Han et al. (2009) identified that prenylated isoflavones, structurally related to the compound , inhibited nitric oxide production. This suggests potential applications in reducing inflammatory responses (Han et al., 2009).
Applications in HIV Research
Ghosh and Takayama (2008) described the synthesis of a compound structurally similar to this compound, highlighting its use as a ligand in HIV protease inhibitors. This indicates potential therapeutic applications in HIV treatment (Ghosh & Takayama, 2008).
Electrophilic Cyclization Studies
Zhu et al. (2012) conducted studies on the synthesis of furan derivatives through electrophilic cyclization, showing the versatility of these compounds in organic synthesis (Zhu et al., 2012).
Potential in Cancer Research
Bonifazi et al. (2010) synthesized naphthoquinones related to the chemical structure and evaluated their antiproliferative activity against human tumor cell lines. This research suggests potential applications in cancer treatment (Bonifazi et al., 2010).
Properties
IUPAC Name |
4-hydroxy-5-(3-methylbut-2-enyl)-1,3a,4,5,6,6a-hexahydrocyclopenta[c]furan-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-7(2)3-4-8-5-9-6-15-12(14)10(9)11(8)13/h3,8-11,13H,4-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJICIQXRZEFQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1CC2COC(=O)C2C1O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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